![molecular formula C11H15N3O3 B1449806 2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid CAS No. 1216122-04-1](/img/structure/B1449806.png)
2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Overview
Description
The compound “2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid” is a synthetic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidine ring also contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a structural component related to the chemical class of the given compound, is extensively used in medicinal chemistry. It is a saturated five-membered ring structure containing nitrogen, contributing significantly to the stereochemistry and pharmacological profiles of compounds. Pyrrolidine derivatives, including those with additional functional groups similar to the query compound, have been investigated for various biological activities. They offer a rich space for drug discovery due to their ability to interact with biological targets selectively (Li Petri et al., 2021).
Hybrid Catalysts in Synthesis
The synthesis of pyrimidine derivatives, a core structure in the query compound, has been the focus of recent research, highlighting the importance of hybrid catalysts in creating complex organic molecules. These catalysts enable efficient synthesis routes for compounds with potential medicinal and pharmaceutical applications. The review by Parmar et al. (2023) emphasizes the adaptability of pyranopyrimidine scaffolds in drug development, pointing towards the innovative methodologies that could be applicable to synthesizing and studying the compound (Parmar et al., 2023).
Importance of Stereochemistry in Pharmacology
The stereochemistry of compounds significantly affects their pharmacological profile. For instance, the review on phenylpiracetam and its methyl derivative by Veinberg et al. (2015) illustrates the impact of stereocenters on biological properties. This concept is crucial for understanding the activity of complex molecules like the one mentioned, as different stereoisomers can exhibit vastly different pharmacological effects (Veinberg et al., 2015).
Sorption and Environmental Impact
Research on the sorption of phenoxy herbicides to soil and minerals, as reviewed by Werner et al. (2012), provides insights into the environmental fate of chemical compounds. Understanding how similar compounds interact with natural substrates can inform the environmental risk assessment and management strategies for their use (Werner et al., 2012).
Future Directions
properties
IUPAC Name |
2-(4-methyl-6-oxo-2-pyrrolidin-1-yl-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-8(6-9(15)16)10(17)13-11(12-7)14-4-2-3-5-14/h2-6H2,1H3,(H,15,16)(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNDRJWYPFPGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCCC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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